molecular formula C10H9FN2O2 B14407274 2,3-Dimethyl-6-fluoroquinoxaline 1,4-dioxide CAS No. 84044-35-9

2,3-Dimethyl-6-fluoroquinoxaline 1,4-dioxide

Katalognummer: B14407274
CAS-Nummer: 84044-35-9
Molekulargewicht: 208.19 g/mol
InChI-Schlüssel: FSWKHXRFBKCWOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-6-fluoroquinoxaline 1,4-dioxide typically involves the condensation of 2,3-diaminotoluene with 6-fluorobenzene-1,2-dione under oxidative conditions. The reaction is usually carried out in the presence of an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form the 1,4-dioxide group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale oxidative cyclization reactions using continuous flow reactors to ensure efficient and consistent production. The use of environmentally benign oxidizing agents and solvents is preferred to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dimethyl-6-fluoroquinoxaline 1,4-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2,3-Dimethyl-6-fluoroquinoxaline 1,4-dioxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antibacterial, antifungal, and antiparasitic activities.

    Medicine: Investigated for its antitumor properties and potential use in cancer therapy.

    Industry: Used in the development of new pharmaceuticals and agrochemicals

Wirkmechanismus

The mechanism of action of 2,3-Dimethyl-6-fluoroquinoxaline 1,4-dioxide involves the generation of reactive oxygen species (ROS) and the inhibition of key enzymes in bacterial and tumor cells. The compound targets DNA and proteins, leading to oxidative damage and cell death. The presence of the 1,4-dioxide group is crucial for its biological activity, as it facilitates the formation of ROS .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoxaline 1,4-dioxide: Shares the same core structure but lacks the methyl and fluoro substituents.

    2,3-Dimethylquinoxaline: Lacks the 1,4-dioxide group.

    6-Fluoroquinoxaline: Lacks the methyl and 1,4-dioxide groups.

Uniqueness

2,3-Dimethyl-6-fluoroquinoxaline 1,4-dioxide is unique due to the combined presence of the 2,3-dimethyl and 6-fluoro substituents along with the 1,4-dioxide group. This combination enhances its reactivity and biological activity, making it a valuable compound for research and development in medicinal chemistry .

Eigenschaften

CAS-Nummer

84044-35-9

Molekularformel

C10H9FN2O2

Molekulargewicht

208.19 g/mol

IUPAC-Name

6-fluoro-2,3-dimethyl-4-oxidoquinoxalin-1-ium 1-oxide

InChI

InChI=1S/C10H9FN2O2/c1-6-7(2)13(15)10-5-8(11)3-4-9(10)12(6)14/h3-5H,1-2H3

InChI-Schlüssel

FSWKHXRFBKCWOL-UHFFFAOYSA-N

Kanonische SMILES

CC1=C([N+](=O)C2=C(N1[O-])C=C(C=C2)F)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.